molecular formula C20H10BrFN4O2 B3744720 N-[2-(5-bromo-3-pyridinyl)-1,3-benzoxazol-5-yl]-4-cyano-2-fluorobenzamide

N-[2-(5-bromo-3-pyridinyl)-1,3-benzoxazol-5-yl]-4-cyano-2-fluorobenzamide

Cat. No. B3744720
M. Wt: 437.2 g/mol
InChI Key: SOOBFQSJNUKOMM-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a benzoxazole ring, a pyridine ring, a cyano group, and a fluorobenzamide group. The presence of these groups could give the compound various chemical and physical properties, and potentially interesting biological activities .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the formation of the benzoxazole and pyridine rings, followed by the introduction of the bromo, cyano, and fluoro substituents. The exact synthetic route would depend on the specific reactions used and the order in which the substituents are added .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The benzoxazole and pyridine rings are aromatic, meaning they have a stable, ring-like structure with alternating single and double bonds. The bromo, cyano, and fluoro groups are all halogens, which are known for their high electronegativity and can significantly influence the compound’s reactivity .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the benzoxazole and pyridine rings, as well as the halogen substituents. The bromo group, for example, is often involved in substitution reactions, while the cyano group can participate in addition reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the aromatic rings and halogen substituents could affect its solubility, melting point, and boiling point .

Mechanism of Action

The biological activity of this compound would depend on its interactions with biological targets. For example, many drugs work by binding to proteins and affecting their function. Without specific information about this compound, it’s difficult to predict its mechanism of action .

Future Directions

Future research on this compound could involve studying its synthesis, properties, and potential applications. This could include testing its biological activity, studying its reactivity, and optimizing its synthesis .

properties

IUPAC Name

N-[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]-4-cyano-2-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H10BrFN4O2/c21-13-6-12(9-24-10-13)20-26-17-7-14(2-4-18(17)28-20)25-19(27)15-3-1-11(8-23)5-16(15)22/h1-7,9-10H,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOOBFQSJNUKOMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C#N)F)C(=O)NC2=CC3=C(C=C2)OC(=N3)C4=CC(=CN=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H10BrFN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]-4-cyano-2-fluorobenzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[2-(5-bromo-3-pyridinyl)-1,3-benzoxazol-5-yl]-4-cyano-2-fluorobenzamide
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N-[2-(5-bromo-3-pyridinyl)-1,3-benzoxazol-5-yl]-4-cyano-2-fluorobenzamide
Reactant of Route 3
N-[2-(5-bromo-3-pyridinyl)-1,3-benzoxazol-5-yl]-4-cyano-2-fluorobenzamide
Reactant of Route 4
Reactant of Route 4
N-[2-(5-bromo-3-pyridinyl)-1,3-benzoxazol-5-yl]-4-cyano-2-fluorobenzamide
Reactant of Route 5
Reactant of Route 5
N-[2-(5-bromo-3-pyridinyl)-1,3-benzoxazol-5-yl]-4-cyano-2-fluorobenzamide
Reactant of Route 6
Reactant of Route 6
N-[2-(5-bromo-3-pyridinyl)-1,3-benzoxazol-5-yl]-4-cyano-2-fluorobenzamide

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